[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid
Overview
Description
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the attachment of the amino-acetic acid moiety. One common method involves the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl group. The subsequent steps involve the formation of the amino-acetic acid linkage through amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and amino-acetic acid groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
Its unique structure may contribute to the design of drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity .
Mechanism of Action
The mechanism of action of [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino-acetic acid moiety may facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the amino-acetic acid moiety.
Amino-acetic acid derivatives: Compounds with similar amino-acetic acid functionalities but different substituents on the aromatic ring.
Uniqueness
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid is unique due to the combination of trifluoromethyl and amino-acetic acid groups in a single molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[methyl-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6-3-7(10(11,12)13)4-8(14-6)15(2)5-9(16)17/h3-4H,5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQTAYYXGCSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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